2-Isopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
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Overview
Description
1-methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a complex organic compound featuring an imidazole ring substituted with a methyl group, an isopropyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride.
Boronate Ester Formation: The boronate ester is formed by reacting the imidazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the boronate ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Boronic acids or alcohols.
Reduction: Imidazolines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-(propan-2-yl)-1H-imidazole: Lacks the boronate ester group, resulting in different reactivity and applications.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole:
Uniqueness
1-methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is unique due to the combination of its substituents, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H23BN2O2 |
---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
1-methyl-2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C13H23BN2O2/c1-9(2)11-15-8-10(16(11)7)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3 |
InChI Key |
PELFUBQACNULKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)C(C)C |
Origin of Product |
United States |
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